(3R,5R)-5-Methylpyrrolidin-3-ol
Overview
Description
(3R,5R)-5-Methylpyrrolidin-3-ol is a chiral compound with the molecular formula C₅H₁₁NO It is a pyrrolidine derivative, characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fifth carbon in the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent such as tetrahydrofuran or ethanol, under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the reduction of specific substrates. This method offers advantages in terms of selectivity and environmental sustainability. For example, recombinant ketone reductases can be employed to achieve the desired stereochemistry with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5R)-5-Methylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol: Similar in structure but with a hydroxymethyl group instead of a methyl group.
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals with high efficacy and low side effects.
Properties
IUPAC Name |
(3R,5R)-5-methylpyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDSFXRPBMMGQ-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717477 | |
Record name | (3R,5R)-5-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688810-07-3 | |
Record name | (3R,5R)-5-Methylpyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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